methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methyl group, a 1H-1,2,3-triazol-4-yl group, and a 1,2,4-oxadiazol-5-yl group . These groups are common in many pharmaceuticals and could potentially confer various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl, triazole, and oxadiazole groups could potentially form ring structures, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the triazole and oxadiazole rings could undergo various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Selective and Colorimetric Fluoride Chemosensors
Compounds with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, similar in structure to the compound , have been reported for their selective and colorimetric sensing properties for fluoride ions. These molecules exhibit significant spectroscopic changes upon fluoride ion addition, which can be detected by naked-eye and through UV–vis and fluorescence measurements, making them potent candidates for developing new fluoride ion sensors in environmental and biological samples (Ma et al., 2013).
PET Radiopharmaceuticals for S1P1 Imaging
Analog compounds have been synthesized and validated for use as radiopharmaceuticals for PET imaging, targeting the sphingosine-1-phosphate receptor 1 (S1P1). This application highlights the potential of such compounds in medical imaging, particularly in monitoring diseases and conditions where S1P1 plays a critical role. The automated synthesis under current Good Manufacturing Practices (cGMP) conditions suggests these compounds are suitable for human studies, emphasizing their importance in advancing diagnostic imaging technologies (Luo et al., 2019).
Synthesis and Characterization of Hybrid Polymers
Research into 1,3,4-oxadiazole and 1,2,4-triazole derivatives has led to the synthesis of new hybrid polymers with potential applications in various fields. By grafting these moieties onto polyvinyl chloride, researchers have created compounds with notable biological activities, suggesting their utility in developing new materials with enhanced properties (Kareem et al., 2021).
Photo-luminescent Property of New Mesogens
The study of 1,3,4-oxadiazole derivatives has extended into the field of materials science, particularly in the synthesis of compounds exhibiting mesomorphic behavior and photo-luminescent properties. These compounds have shown potential in creating advanced materials for display technologies, highlighting the versatility of oxadiazole derivatives in developing new photoluminescent materials (Han et al., 2010).
Structural Characterization for Drug Design
Oxadiazole derivatives have also been structurally characterized to serve as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. This application underscores the role of such compounds in drug design and development, providing a foundation for creating new therapeutic agents targeting cardiovascular diseases (Meyer et al., 2003).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a complex organic molecule with multiple functional groups, which suggests it could interact with a variety of biological targets
Mode of Action
Based on its structural similarity to other bioactive compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Based on its structural features, it is predicted to have high gastrointestinal absorption and be bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.22, which could influence its distribution and bioavailability .
Result of Action
Based on its structural similarity to other bioactive compounds, it might exert its effects by modulating the activity of its target molecules, thereby influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its efficacy and safety in biological models .
Properties
IUPAC Name |
methyl 3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-11-16(22-24-25(11)15-8-6-14(20)7-9-15)17-21-18(28-23-17)12-4-3-5-13(10-12)19(26)27-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQNKWDVXLPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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